![molecular formula C16H26N4O2S B5664333 1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazol derivatives and piperidinecarboxamides typically involves strategic cyclization reactions, amidation, and the introduction of various functional groups to achieve desired molecular architectures. For example, compounds with antiproliferative activity, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were developed using SAR-guided optimization, demonstrating the role of tubulin inhibition in their biological activity (Krasavin et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide can be characterized using various spectroscopic techniques. Studies on similar compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, have employed techniques like IR, NMR, and X-ray crystallography for structure elucidation (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds within this chemical space often exhibit reactivity that allows for further functionalization or participation in bioactive interactions. For instance, the synthesis and tuberculostatic activity of oxadiazole and triazole derivatives highlight the chemical versatility and potential biological applications of these scaffolds (Foks et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Studies often involve computational and crystallographic methods to predict and observe these characteristics, providing insights into their stability and formulation potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of these compounds in scientific research and potential therapeutic applications. The interaction of similar piperidinecarboxamide derivatives with receptors, as seen in cannabinoid receptor studies, exemplifies the importance of understanding these chemical properties for drug design (Shim et al., 2002).
properties
IUPAC Name |
1-cyclopentyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-23-11-14-18-15(22-19-14)9-17-16(21)12-5-4-8-20(10-12)13-6-2-3-7-13/h12-13H,2-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXVRWFHKKESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CNC(=O)C2CCCN(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.